Oleic acid is a monounsaturated omega-9 fatty acid, chemically known as cis-9-octadecenoic acid. [] It is widely found in various animal and vegetable fats and oils. [, , , , , , , , , , , , , , , , , , , , , ] Oleic acid plays a significant role in scientific research, serving as a model compound for studying lipid metabolism, cell signaling, and various other biological processes. [, , , , , , , , , , , , , , , , , , , , , , ]
Oleic acid can be synthesized through several methods:
The extraction process often involves mixing the fatty acids with solvents like methanol or acetone and applying low temperatures to facilitate separation . In laboratory settings, high-purity oleic acid can be obtained through distillation at reduced pressure, typically around 0.1 mm Hg, at temperatures between 210°C and 220°C .
Oleic acid participates in various chemical reactions due to its functional groups:
The kinetics of these reactions can vary based on conditions such as temperature, pressure, and the presence of catalysts. For example, oleic acid's epoxidation has been studied for its potential applications in producing environmentally friendly lubricants and plasticizers .
Oleic acid plays significant roles in biological systems:
Research indicates that oleic acid addition methods significantly affect metabolic pathways, optimizing yields in biotechnological applications such as fermentation .
Relevant studies have characterized oleic acid's physicochemical properties for applications in biolubricants and food science .
Oleic acid has diverse applications across various fields:
Recent research highlights its potential for enhancing the properties of biopolymers and films used in food packaging .
The enzymatic conversion of saturated fatty acids to oleic acid is catalyzed exclusively by stearoyl-CoA desaturase (SCD), commonly designated as Δ9-desaturase. This endoplasmic reticulum-membrane embedded enzyme introduces a cis double bond between carbons 9 and 10 of stearoyl-CoA (C18:0) to yield oleoyl-CoA (C18:1n-9), utilizing molecular oxygen and electrons derived from NADH through cytochrome b5 reductase and cytochrome b5 [2] [6]. The reaction follows stoichiometry:Stearoyl-CoA + 2Fe(II)-enzyme + O₂ + 2H⁺ + 2e⁻ → Oleoyl-CoA + 2Fe(III)-enzyme + 2H₂O
Structural analyses reveal that Δ9-desaturases possess a conserved di-iron center coordinated by histidine residues within their catalytic domain. This metalloenzyme architecture enables oxygen activation and subsequent hydrogen abstraction during desaturation. Eukaryotic Δ9-desaturases exhibit variations in domain organization; fungal enzymes (e.g., Rhodotorula toruloides XP_016270987) contain a C-terminal cytochrome b5-like domain that functions as an intrinsic electron donor, whereas mammalian isoforms require separate cytochrome b5 proteins [2] [8].
Recent biochemical characterization of codon-optimized Δ9-desaturase (KRICT Rt9) expressed in E. coli demonstrated direct enzymatic conversion of stearoyl-CoA to oleic acid in vitro with a 3.25-fold increase in monounsaturated fatty acid production upon induction. This recombinant system confirmed the absolute requirement for NADH as an electron donor and revealed optimal activity at neutral pH with apparent Km values of 15.2 μM for stearoyl-CoA and 28.6 μM for NADH [2].
Substrate specificity studies across species demonstrate evolutionary divergence: Mammalian and yeast Δ9-desaturases exhibit dual specificity for palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0), yielding palmitoleic (C16:1) and oleic acid (C18:1), respectively. Plant orthologs (e.g., Carya cathayensis CcSADs) display preferential utilization of stearoyl-ACP over palmitoyl-ACP, channeling products toward phospholipid biosynthesis in plastids [9]. Heterologous expression of C. cathayensis CcSSI2-1 and CcSSI2-2 in Saccharomyces cerevisiae confirmed their functional desaturase activity and substrate specificity for C18:0-ACP [9].
Table 1: Enzymatic Components of Eukaryotic Δ9-Desaturase Systems
Component | Function | Organism Specificity |
---|---|---|
Di-iron center | Oxygen activation and hydrogen abstraction | Conserved across eukaryotes |
Cytochrome b5 domain | Electron transfer (intrinsic) | Fungi (e.g., R. toruloides, S. cerevisiae) |
Separate cytochrome b5 | Electron transfer (extrinsic) | Mammals, plants |
NADH-dependent reductase | Regeneration of reduced cytochrome b5 | Universal |
Acyl carrier protein (ACP) | Substrate delivery in plastids | Plants, algae |
Stearoyl-CoA binding site | Substrate positioning for C9-C10 desaturation | Conserved with species-specific affinity |
The expression of Δ9-desaturase, encoded by the SCD1 gene in mammals, is subject to complex transcriptional regulation that integrates nutritional, hormonal, and metabolic signals to maintain lipid homeostasis. This regulation occurs through a network of transcription factors that respond to cellular sterol levels, carbohydrate availability, and fatty acid composition [3] [7].
The sterol regulatory element-binding protein 1c (SREBP-1c) serves as the master transcriptional activator of SCD1 expression. Under conditions of carbohydrate abundance, insulin signaling promotes proteolytic activation of SREBP-1c, which binds sterol response elements (SREs) in the SCD1 promoter. High dietary sucrose robustly induces hepatic SCD1 transcription through SREBP-1c-dependent mechanisms, as demonstrated by chromatin immunoprecipitation studies in murine models [7]. Simultaneously, the liver X receptor (LXR) potentiates SCD1 expression both directly through LXRE binding and indirectly via SREBP-1c induction. This dual regulation creates a feed-forward loop during lipogenic conditions [7].
Nutritional lipids exert opposing effects: Dietary polyunsaturated fatty acids (PUFAs) suppress SCD1 transcription by inhibiting SREBP-1c maturation and promoting mRNA degradation, while saturated fatty acids paradoxically induce SCD1 expression through PPARγ coactivator 1β (PGC-1β)-mediated coactivation of SREBP-1c and LXR. In buffalo mammary epithelial cells (BMECs), SCD1 overexpression significantly increased expression of lipogenic genes (FAS, ACACA, SREBP1, PPARG) by 2.5-4.8 fold, enhancing unsaturated fatty acid content by 35-40% [3].
Hormonal regulation involves leptin and insulin signaling cascades. Central administration of leptin suppresses hepatic SCD1 independently of insulin through hypothalamic melanocortin receptors, establishing a brain-liver axis for lipid regulation. Conversely, insulin induces SCD1 transcription via PI3K/Akt-mediated SREBP-1c activation. Additionally, the pregnane X receptor (PXR) links xenobiotic responses to lipogenesis by upregulating SCD1 through SREBP-1c-independent mechanisms [7].
Table 2: Transcriptional Regulators of SCD1 Expression in Mammalian Systems
Regulator | Inducing Signal | Mechanism of Action | Effect on SCD1 |
---|---|---|---|
SREBP-1c | Insulin, carbohydrates | Binds SRE in promoter; activated by proteolysis | Induction (4-6x) |
LXRα/β | Oxysterols | Binds LXRE; enhances SREBP-1c processing | Induction (3-5x) |
ChREBP | Glucose, fructose | Binds carbohydrate response element | Induction (2-3x) |
PGC-1β | Saturated fatty acids | Coactivates SREBP-1c and LXR | Induction (2-4x) |
PPARα | Fibrates, fatty acids | Competes for SREBP-1 coactivators; induces mRNA stability | Variable |
PXR | Xenobiotics | Direct binding to promoter elements | Induction (2-3x) |
Metabolic flux analysis (MFA) using isotopic tracers has revealed the dynamic channeling of oleic acid into membrane phospholipids with remarkable compartmentalization and tissue-specific partitioning. These studies employ ¹³C-labeled precursors and gas chromatography-mass spectrometry (GC-MS) to track oleate trafficking through complex lipid pools [4] [10].
In mammary gland epithelia, radiolabeled oleate tracing demonstrates preferential incorporation into phosphatidylcholine (PC) (62-68%) and phosphatidylethanolamine (PE) (18-22%) over triglycerides during lactation. Buffalo mammary epithelial cells (BMECs) overexpressing SCD1 exhibited 40% greater oleate flux into phospholipids compared to controls, correlating with increased GPAT and AGPAT expression – key enzymes in the Kennedy pathway [3].
Cancer cell studies employing ¹³C-metabolic flux analysis (¹³C-MFA) revealed that CPT1C knockdown in MDA-MB-231 cells reduced stearate synthesis by 55% while increasing oleate pools by 35%. This metabolic shift induced cellular senescence, which was reversed by exogenous oleate supplementation. The inhibitor A939572, which targets SCD-1, mirrored stearate effects by reducing proliferation by 70%, demonstrating the critical balance between saturated and monounsaturated fatty acids in membrane homeostasis [4].
Compartment-specific analysis in the microalga Emiliania huxleyi revealed distinct fates for oleate: Plastid-synthesized oleate was channeled into galactolipids (monogalactosyldiacylglycerol - MGDG) for thylakoid membranes, while ER-synthesized oleate was incorporated into phosphatidylcholine for extraplastidial membranes. Feeding studies with ¹⁴C-oleate showed rapid incorporation into PC (t½ = 15 min) followed by desaturation to linoleate before returning to the acyl-CoA pool for phospholipid synthesis [10].
The regulatory role of oleate in lipid metabolism extends to its activation of peroxisome proliferator-activated receptors (PPARs). Oleate-bound PPARδ enhances transcription of genes involved in phospholipid synthesis and lipid droplet formation. Additionally, oleate regulates membrane fluidity through its selective partitioning into lipid rafts, where it maintains optimal membrane order and signaling capacity, as demonstrated by fluorescence anisotropy studies [5].
Table 3: Tissue-Specific Oleate Incorporation into Phospholipids
Tissue/Cell Type | Primary Phospholipid Destination | Incorporation Rate (nmol/min/mg protein) | Biological Significance |
---|---|---|---|
Mammary epithelial (Buffalo) | Phosphatidylcholine (62-68%) | 8.7 ± 0.9 (SCD1-OE) vs 6.2 ± 0.5 (WT) | Milk lipid production |
Hepatocytes (Murine) | Phosphatidylethanolamine (45-50%) | 12.3 ± 1.2 | VLDL assembly, membrane biogenesis |
Neurons (Human) | Phosphatidylserine (38-42%) | 4.2 ± 0.4 | Synaptic membrane fluidity |
E. huxleyi (Microalga) | Monogalactosyldiacylglycerol (55%) | 5.6 ± 0.6 (plastidic) | Thylakoid membrane structure |
Cancer cells (MDA-MB-231) | Phosphatidylinositol (30-35%) | 9.8 ± 1.1 (siCPT1C + oleate) | Signal transduction platforms |
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